molecular formula C8H9N3O B11783857 7-(Aminomethyl)benzo[d]oxazol-2-amine

7-(Aminomethyl)benzo[d]oxazol-2-amine

Cat. No.: B11783857
M. Wt: 163.18 g/mol
InChI Key: HWZITDGRTHLFHI-UHFFFAOYSA-N
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Description

7-(Aminomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole ring with an aminomethyl group at the 7-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)benzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoxazole with formaldehyde and a secondary amine under acidic conditions. This method is advantageous due to its simplicity and high yield .

Another method involves the electrochemical synthesis of 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This approach is cleaner, with minimal impurity formation, and does not require a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(Aminomethyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)benzo[d]oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This suggests that the compound interferes with essential metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-(aminomethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H9N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)

InChI Key

HWZITDGRTHLFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)CN

Origin of Product

United States

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